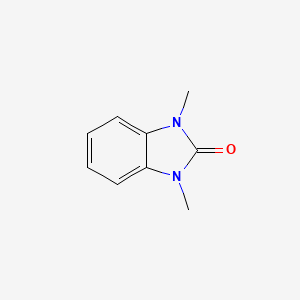

1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Beschreibung

Crystallographic Analysis and Space Group Determination

Comprehensive X-ray crystallographic studies of this compound and closely related derivatives have provided detailed insights into the molecular organization and packing arrangements within crystal lattices. High-resolution crystal structure determinations have been achieved with remarkable precision, with some related benzimidazolone structures resolved to 1.65 Å resolution. The crystallographic analyses reveal that benzimidazolone derivatives typically adopt triclinic or monoclinic crystal systems, with space group determinations varying based on substituent patterns and intermolecular interactions.

Detailed crystallographic investigations of related 1,3-dimethylbenzimidazol-3-ium derivatives have demonstrated the compound's tendency to crystallize in monoclinic systems with space group P21/c and Z = 4. The asymmetric unit contains molecules arranged in specific orientations that facilitate optimal intermolecular hydrogen bonding networks. Crystal data analysis reveals unit cell dimensions with characteristic parameters including a = 4.8952(5) Å, b = 14.7707(18) Å, c = 14.3037(19) Å, and β = 93.253(6)°, resulting in a unit cell volume of 1032.6(2) ų. The calculated density from X-ray data reaches 1.822 g/cm³ at -80°C, while pycnometer measurements at 20°C yield 1.78 g/cm³.

The benzimidazolone ring system demonstrates essential planarity, with maximum deviations from the mean plane typically ranging from 0.032(1) Å to 0.04(1) Å. This planarity is crucial for the compound's electronic properties and intermolecular interactions. Crystal packing analysis reveals that molecules are connected through various weak intermolecular forces, including C-H···O hydrogen bonds and π-π stacking interactions. The centroid-centroid distances for π-π interactions typically range from 3.606(5) to 3.743(3) Å, indicating significant aromatic stacking contributions to crystal stability.

Temperature-dependent crystallographic studies have shown interesting structural variations. Crystal structures determined at different temperatures reveal subtle but significant changes in molecular geometry and packing arrangements. For instance, measurements at 193(2) K (-80.15°C) compared to room temperature conditions demonstrate temperature-induced modifications in unit cell parameters and molecular orientations.

Molecular Geometry Optimization via Computational Methods

Advanced computational methods have been extensively employed to investigate the molecular geometry and electronic properties of this compound. Density Functional Theory calculations using the B3LYP method with 6-311G(d,p) and 6-311++G(d,p) basis sets have provided comprehensive geometric optimizations that show excellent agreement with experimental crystallographic data.

The computational studies reveal that the presence of methyl substituents at the nitrogen positions does not significantly affect the conjugation and structural organization of the benzimidazole core. Optimized molecular parameters demonstrate that the benzimidazole ring maintains its characteristic planar geometry, with bond lengths and angles closely matching experimental values. The C-N bonds within the imidazole ring typically range from 1.32 to 1.38 Å, while the C=O bond length in the 2-position carbonyl group measures approximately 1.22 Å.

Frontier molecular orbital analysis through Density Functional Theory calculations has provided crucial insights into the electronic properties of the compound. The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap calculations for related dimethylbenzimidazolium derivatives show values ranging from 1.265 eV to 4.997 eV, depending on the presence of additional substituents and counterions. For the base 1,3-dimethylbenzimidazolium cation, the calculated energy gap is 4.997 eV, indicating substantial electronic stability.

Natural Bond Orbital analysis reveals important delocalization patterns within the molecular framework. The analysis shows that delocalization of σ-electrons from σ(C1-C2) bonds distributes into antibonding σ(C1-C6), σ(C1-N26), and σ*(C6-H11) orbitals, leading to stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. These delocalization patterns contribute significantly to the overall molecular stability and electronic properties.

Molecular electrostatic potential mapping and Fukui function calculations have identified reactive sites within the molecule, providing insights into potential chemical reactivity patterns. The calculations reveal that the carbonyl oxygen and nitrogen atoms serve as primary sites for electrophilic and nucleophilic interactions, respectively.

Tautomeric Equilibrium Studies in Solution Phase

Nuclear Magnetic Resonance spectroscopic investigations have revealed complex tautomeric behavior in benzimidazole derivatives, including this compound systems. Variable temperature Nuclear Magnetic Resonance studies demonstrate that tautomeric equilibria are significantly influenced by solvent effects and temperature variations. The dielectric constant of the medium and the ability of solvents to form hydrogen bonds with tautomeric forms profoundly affect the equilibrium positions.

Experimental studies using high-field Nuclear Magnetic Resonance instruments and very pure solvents, particularly dimethyl sulfoxide-d₆, have enabled the observation of previously undetected tautomeric forms. In some cases, the prototropic tautomerism has been considerably slowed down, allowing for detailed assignment of individual tautomeric species. Variable temperature Nuclear Magnetic Resonance experiments conducted at 203 K have successfully separated and quantified different tautomeric forms in related benzimidazole systems.

The chemical shifts and resonance patterns of benzimidazolone derivatives differ dramatically across different solvent systems, primarily due to intramolecular and intermolecular hydrogen bonding effects. Proton Nuclear Magnetic Resonance studies reveal characteristic signals for the N-methyl groups appearing as singlets in the region δ 3.2-4.0 ppm, while the aromatic protons typically resonate between δ 7.0-7.5 ppm. Carbon-13 Nuclear Magnetic Resonance analysis shows the carbonyl carbon at approximately δ 149-155 ppm, with the N-methyl carbons appearing around δ 30-35 ppm.

Kinetic studies of tautomeric interconversion have determined activation energies for the prototropic exchange processes. Free energy of activation values for tautomeric interchange in related benzimidazole compounds range from 13.06 to 13.77 kcal/mol, indicating moderately high energy barriers for these processes. These measurements provide crucial information about the dynamic behavior of the molecular system under various conditions.

Solid-state Nuclear Magnetic Resonance spectroscopy using Cross Polarization Magic Angle Spinning techniques has provided complementary information about tautomeric preferences in the crystalline state. The suppression of prototropic tautomerism in solid-state conditions allows for unambiguous assignment of specific tautomeric forms and their relative stabilities.

Comparative Analysis with Benzimidazole Derivatives

Comprehensive structural comparisons between this compound and related benzimidazole derivatives reveal significant insights into structure-activity relationships and molecular recognition patterns. Crystal structure analyses of various substituted benzimidazolones demonstrate how different functional groups influence molecular geometry, intermolecular interactions, and crystal packing arrangements.

Comparative crystallographic studies of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one reveal dramatically different structural features compared to the dimethyl derivative. The trinitro compound crystallizes in an orthorhombic system with significantly different unit cell dimensions (volume: 2023.12(16) ų) and exhibits unique dihedral angles between nitro groups and the benzimidazolone plane. The dihedral angles for the three nitro groups vary considerably: 4-nitro group at 7.26°, 5-nitro group at 88.85°, and 6-nitro group at 14.42°.

Structural analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one provides insights into the effects of amino substitution on molecular geometry. The compound with molecular formula C₉H₁₁N₃O and molecular weight 177.20 g/mol demonstrates similar planar geometry to the parent dimethyl compound while exhibiting modified electronic properties due to the electron-donating amino group.

Comparative studies with 5,6-dibromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one reveal the influence of halogen substitution on molecular properties. The dibromo derivative, with molecular weight 319.98 g/mol, maintains the core benzimidazolone structure while exhibiting increased molecular volume and modified intermolecular interactions due to halogen bonding effects.

Crystal structure determinations of benzimidazolium iodide salts provide valuable comparative data for understanding ionic versus neutral forms of benzimidazole derivatives. The 1,3-dimethyl-1H-benzimidazol-3-ium iodide structures demonstrate how counterion interactions influence crystal packing and molecular geometry. These ionic forms typically exhibit enhanced hydrogen bonding networks and modified electronic properties compared to neutral benzimidazolones.

Protein-bound structures of benzimidazolone derivatives have revealed important information about molecular recognition and binding modes. X-ray crystal structures of benzimidazolone-protein complexes show that the planar benzimidazolone core typically engages in π-π stacking interactions with aromatic amino acid residues, while the N-methyl groups occupy hydrophobic pockets. These structural insights provide crucial information for understanding the molecular basis of biological activity in benzimidazolone systems.

Eigenschaften

IUPAC Name |

1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXCBIUEXCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282784 | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3097-21-0 | |

| Record name | 3097-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylbenzimidazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62TAV5S4MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods:

Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonylating agents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole.

Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and unusual C–O bond cleavage of an alkoxide.

Synthesis from arylureas: This involves the reaction of arylureas with various reagents to form the benzimidazolone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the cyclocarbonylation method due to its efficiency and high yield .

Analyse Chemischer Reaktionen

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the notable applications of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives is their antiviral properties. Research has demonstrated that novel 4-substituted derivatives exhibit significant inhibitory activity against the Respiratory Syncytial Virus (RSV), which is a major cause of respiratory infections in infants and the elderly. The synthesis of these compounds involves substituting the benzimidazole ring to enhance antiviral efficacy. For instance, compounds derived from this structure have shown promising results in inhibiting RSV replication .

Antibacterial Properties

The antibacterial activity of this compound analogs has been extensively studied. A series of novel derivatives were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited high antibacterial activity, with zone inhibition measurements demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For example, compounds 6e and 6f showed zones of inhibition exceeding 28 mm against multiple bacterial strains .

Synthesis Techniques

The synthesis of this compound derivatives often employs efficient methods such as one-pot nitration reactions. This approach minimizes the use of hazardous reagents while maximizing yield. For instance, a recent study reported a straightforward synthesis process yielding high-purity products through controlled nitration conditions .

Characterization Methods

Characterization of synthesized compounds is crucial for confirming structural integrity and assessing properties. Techniques such as single crystal X-ray diffraction and mass spectrometry are commonly utilized to analyze the molecular structure and purity of the compounds. The crystal structures reveal important information about molecular packing and potential interactions with biological targets .

Antibacterial Activity Results

| Compound | Gram-Negative Bacteria | Gram-Positive Bacteria | Zone of Inhibition (mm) |

|---|---|---|---|

| 6a | E. coli | S. aureus | 16 |

| 6b | Pseudomonas aeruginosa | S. pyogenes | 19 |

| 6e | E. coli | S. aureus | 29 |

| 6f | Pseudomonas aeruginosa | S. pyogenes | 28 |

Case Study: Antiviral Efficacy Against RSV

A study focusing on the antiviral efficacy of novel derivatives demonstrated that specific modifications to the benzimidazole structure significantly increased potency against RSV. The research involved testing various analogs in vitro, leading to the identification of lead compounds suitable for further development into therapeutic agents .

Case Study: Antibacterial Screening

In another investigation, several synthesized analogs were screened for antibacterial activity using standard microbiological techniques. The results indicated that modifications to the side chains greatly influenced antibacterial effectiveness, with some compounds achieving comparable efficacy to established antibiotics like ciprofloxacin .

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its ability to act as an electron donor. This property makes it useful as an n-type dopant in organic electronics, where it enhances the conductivity of materials by donating electrons . The compound interacts with molecular targets such as organic thin-film transistors and solar cells, improving their performance .

Vergleich Mit ähnlichen Verbindungen

Structural Characteristics

Thermal and Energetic Properties

Thermal Stability

Energetic Performance

Anti-Quorum Sensing Activity

- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: Inhibits quorum sensing in Pseudomonas aeruginosa, reducing elastase and pyocyanin production .

Volatile Organic Compounds (VOCs)

- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one : Constitutes 23.8–50.1% of floral VOCs in Malus taxa, suggesting ecological roles in pollination .

Biologische Aktivität

1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, affecting critical biochemical pathways. For instance, it may inhibit enzymes involved in DNA replication, suggesting potential anticancer applications . Additionally, the compound exhibits activity against voltage-gated sodium channels and various kinases, positioning it as a candidate for treating conditions such as solid tumors and autoimmune disorders .

Pharmacological Properties

Recent studies have highlighted several pharmacological effects of this compound:

- Antiviral Activity : Novel derivatives of this compound have demonstrated efficacy against respiratory syncytial virus (RSV), indicating its potential use as an antiviral agent .

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal activities. For example, it displayed notable antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans with minimal inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml .

- Cholinesterase Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents at specific positions on the benzimidazole core can enhance selectivity and potency against various biological targets. For example, introducing methyl or methoxy groups at position 6 significantly improved the compound's inhibitory activity against BRPF2, a protein involved in cancer progression .

Anticancer Potential

A study investigated the anticancer properties of several benzimidazole derivatives, including this compound. These compounds were tested on various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of benzimidazole derivatives were synthesized and tested against a panel of bacteria and fungi. The results indicated that compounds derived from this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria . The data are summarized in Table 1 below.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one?

- Methodological Answer : The compound is typically synthesized via alkylation of benzimidazol-2-one derivatives. For example, alkylation with methyl halides in the presence of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst under mild conditions yields mono- or di-substituted products . Key steps include:

- Reagent selection : Methyl iodide for methylation.

- Solvent-free conditions : Minimize side reactions and improve yield .

- Characterization : Confirm substitution patterns using H NMR (e.g., methyl protons at δ 3.2–3.5 ppm) and C NMR .

Q. How can I characterize this compound and confirm its purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Identify methyl groups (singlets for symmetrical substitution) and aromatic protons (δ 6.8–7.5 ppm) .

- HPLC : Monitor purity with a C18 column and UV detection at 254 nm .

- Melting point : Pure compounds typically exhibit sharp melting points (e.g., 303–320°C for related derivatives) .

Q. What are the common biological targets for benzimidazole derivatives like this compound?

- Methodological Answer : Benzimidazoles often target enzymes (e.g., viral proteases) or DNA in antimicrobial/anticancer studies. For example:

- Antimicrobial assays : Use microbroth dilution (MIC values) against E. coli or S. aureus .

- Anticancer screening : Employ MTT assays on cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of alkylation in benzimidazol-2-one derivatives?

- Methodological Answer : Regioselectivity is governed by:

- Steric hindrance : Bulky substituents favor mono-alkylation at the less hindered nitrogen .

- Electronic factors : Electron-withdrawing groups (e.g., nitro) deactivate specific positions, directing alkylation to the more nucleophilic site .

- Catalyst optimization : TBAB enhances reactivity in solvent-free conditions, reducing side products .

Q. How can I resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer : Discrepancies often arise from:

- Structural variations : Minor substituent changes (e.g., methyl vs. hydroxypropyl) drastically alter activity .

- Assay conditions : Compare MIC values under standardized protocols (e.g., CLSI guidelines) .

- Example : Derivatives with trifluoromethyl groups show enhanced protozoal inhibition (IC < 1 µM) but reduced bacterial activity .

Q. What computational methods are suitable for predicting the photophysical properties of benzimidazole-based fluorophores?

- Methodological Answer : Use density functional theory (DFT) to model excited-state behavior:

- B3LYP/6-31G *: Predict absorption/emission wavelengths and Stokes shifts .

- Charge transfer analysis : Identify intramolecular proton transfer (ESIPT) mechanisms in fluorescence .

- Validation : Compare computed spectra with experimental UV-Vis and fluorescence data .

Q. How can crystallography elucidate supramolecular interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : N–H···O interactions stabilize crystal packing .

- π-Stacking : Aromatic rings align with 3.5–4.0 Å interplanar distances .

- Example : (3Z)-3-Benzylidene derivatives form centrosymmetric dimers via C–H···O bonds (CCDC 1519973) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.